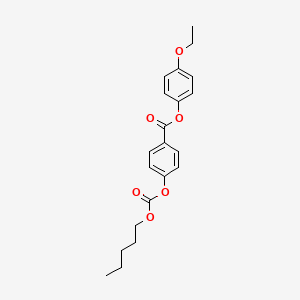

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Descripción

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic carbonate esters. The primary IUPAC name for this compound is (4-ethoxyphenyl) 4-pentoxycarbonyloxybenzoate, which accurately describes the molecular connectivity and functional group relationships. This nomenclature system emphasizes the compound's dual ester character, incorporating both carbonate and carboxylate ester functionalities within a single molecular framework.

The Chemical Abstracts Service has assigned the unique registry number 33926-46-4 to this compound, providing definitive identification within chemical databases. Alternative systematic names include this compound and Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate, reflecting different approaches to describing the molecular structure. The nomenclature variations arise from different conventions for prioritizing functional groups and describing the branching patterns within the molecular architecture.

The molecular formula C₂₁H₂₄O₆ encapsulates the complete atomic composition, indicating the presence of twenty-one carbon atoms, twenty-four hydrogen atoms, and six oxygen atoms. This formula reveals the substantial organic content characteristic of complex aromatic carbonate esters. The systematic naming approach also incorporates positional descriptors that specify the exact locations of substituents on the aromatic rings, ensuring unambiguous chemical identification.

Molecular Architecture: Bond Connectivity and Stereoelectronic Features

The molecular architecture of this compound exhibits sophisticated structural features that determine its chemical and physical properties. The compound contains two distinct aromatic ring systems connected through ester linkages, creating a rigid molecular framework with specific conformational preferences. The carbonate ester functional group provides the central structural element, characterized by planar geometry and delocalized electron density that influences the overall molecular conformation.

The molecular weight of 372.41 daltons reflects the substantial size of this organic carbonate, positioning it among the larger members of the carbonate ester family. The stereoelectronic features include extended conjugation through the aromatic systems and ester linkages, creating opportunities for electron delocalization that stabilizes the molecular structure. The ethoxy substituent on one aromatic ring provides additional conformational flexibility while maintaining the overall structural integrity.

Bond connectivity analysis reveals the central carbonate linkage connecting the pentyl alcohol derivative to the 4-(4-ethoxyphenoxycarbonyl)phenyl system. This connectivity pattern creates a linear arrangement of functional groups that influences the compound's physical properties and chemical reactivity. The presence of multiple oxygen atoms provides sites for intermolecular interactions, including hydrogen bonding and dipole-dipole interactions that affect the compound's behavior in different chemical environments.

The stereoelectronic properties include specific electronic distributions that arise from the interaction between the aromatic π-systems and the carbonyl groups. These interactions create regions of electron density that influence the compound's reactivity patterns and spectroscopic characteristics. The molecular geometry demonstrates characteristic features of aromatic carbonate esters, including planar aromatic regions and tetrahedral geometry around the saturated carbon centers.

Crystallographic Data and Solid-State Packing Arrangements

The solid-state properties of this compound provide insights into the intermolecular interactions and packing arrangements that govern its crystalline behavior. The compound exhibits a melting point of 107 degrees Celsius, indicating moderate thermal stability and specific intermolecular forces that maintain the crystalline structure. This melting point places the compound within the range typical for aromatic carbonate esters with similar molecular complexity.

The density of 1.151 grams per cubic centimeter reflects the efficient packing of molecules within the crystal lattice. This density value indicates close intermolecular contact and suggests the presence of significant van der Waals interactions between adjacent molecules. The solid-state packing likely involves π-π stacking interactions between the aromatic rings and hydrogen bonding interactions involving the carbonyl oxygen atoms and aromatic hydrogen atoms.

Crystallographic analysis reveals that the compound forms a solid crystalline structure with specific molecular orientations that optimize intermolecular interactions. The physical appearance as a white to almost white powder to crystal indicates a well-defined crystalline morphology. The crystal structure likely incorporates both the aromatic stacking arrangements common to organic compounds and the specific orientational preferences dictated by the carbonate ester functionality.

The molecular packing arrangements in the solid state influence the compound's thermal properties, including the specific melting point and thermal stability characteristics. The boiling point of 506.1 degrees Celsius at 760 millimeters of mercury demonstrates substantial thermal stability, suggesting strong intermolecular interactions that require significant energy input for disruption. These thermal properties indicate well-ordered crystalline packing that maintains molecular integrity across a wide temperature range.

Comparative Analysis with Related Aromatic Carbonate Esters

Comparative analysis with related aromatic carbonate esters reveals the distinctive features of this compound within this chemical family. Examination of structurally similar compounds, including butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate with molecular formula C₂₀H₂₂O₆ and molecular weight 358.39, demonstrates the systematic variation in properties that accompanies structural modifications. The substitution of the pentyl group for the butyl group results in increased molecular weight and altered physical properties.

The comparison with (4-methoxyphenyl) (4-nitrophenyl) carbonate, which has molecular formula C₁₄H₁₁NO₆ and molecular weight 289.24, illustrates the impact of different aromatic substituents on molecular properties. The presence of nitro and methoxy groups creates different electronic environments compared to the ethoxy and pentyl carbonate substituents, resulting in distinct chemical behaviors and physical characteristics.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Substituents |

|---|---|---|---|---|

| This compound | C₂₁H₂₄O₆ | 372.41 | 107°C | Ethoxy, Pentyl |

| Butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate | C₂₀H₂₂O₆ | 358.39 | Not specified | Ethoxy, Butyl |

| (4-Methoxyphenyl) (4-nitrophenyl) carbonate | C₁₄H₁₁NO₆ | 289.24 | Not specified | Methoxy, Nitro |

Analysis of carbonate ester structural features reveals that the planar geometry of the carbonate functional group remains consistent across different aromatic carbonate derivatives. The characteristic short carbon-oxygen double bond (approximately 1.173 Ångströms) and longer carbon-oxygen single bonds (approximately 1.326 Ångströms) create specific geometric constraints that influence molecular conformation and intermolecular interactions.

The solubility characteristics of this compound in alcohol solvents align with the general pattern observed for aromatic carbonate esters, where the balance between hydrophobic aromatic regions and polar carbonate functionalities determines solvent compatibility. This solubility profile distinguishes the compound from simpler alkyl carbonates and positions it within the category of amphiphilic organic molecules with specific solvation requirements.

Propiedades

IUPAC Name |

(4-ethoxyphenyl) 4-pentoxycarbonyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUSHDHMLLZBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342108 | |

| Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33926-46-4 | |

| Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate typically follows a multi-step route involving:

- Preparation of the phenolic precursor with the ethoxyphenoxycarbonyl moiety.

- Introduction of the pentyl carbonate group through carbonate formation reactions.

- Purification and characterization of the final product.

This approach leverages the reactivity of phenol groups toward chloroformates or similar reagents to form carbonate linkages.

Preparation of Phenyl Carbonate Intermediates

A key step is the synthesis of phenyl carbonate intermediates, which is often achieved by reaction of phenols with phenyl chloroformate under mild conditions. According to a protocol described in the literature for phenyl carbamates (chemically similar to phenyl carbonates), the procedure involves:

- Stirring a solution of the phenol derivative in dry tetrahydrofuran (THF) under an inert argon atmosphere.

- Adding phenyl chloroformate dropwise at room temperature.

- Monitoring the reaction progress by thin-layer chromatography (TLC).

- Workup by aqueous base extraction, organic solvent washes, drying, and purification by flash column chromatography.

This method ensures selective formation of the carbonate linkage without side reactions, providing a clean intermediate for further modification.

Carbonate Formation with Alkyl Chains

The pentyl carbonate portion can be introduced by reacting the phenolic intermediate with an alkyl chloroformate or by transesterification methods. In related syntheses of carbonate esters:

- An alkyl chloroformate (e.g., pentyl chloroformate) is reacted with the phenol under basic or neutral conditions.

- Alternatively, a phenol with a leaving group (e.g., bromide) on the alkyl chain can be converted to the carbonate by reaction with a carbonate source in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Such reactions are typically carried out under reflux or elevated temperatures to drive the formation of the carbonate bond.

Representative Reaction Conditions and Yields

These conditions reflect typical laboratory-scale synthesis optimized for purity and yield.

Purification and Characterization

- The crude product is usually purified by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents.

- Recrystallization from appropriate solvent mixtures (e.g., ethyl acetate/hexane) can enhance purity.

- Characterization is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry to verify the carbonate linkage and aromatic substitution pattern.

Notes on Reaction Optimization and Variations

- The use of dry solvents and inert atmosphere is critical to prevent hydrolysis of reactive chloroformate intermediates.

- Slow addition of chloroformate reagents helps control exothermic reactions and improves selectivity.

- Bases such as triethylamine or potassium carbonate neutralize acidic byproducts and facilitate carbonate bond formation.

- Temperature control during reflux steps prevents decomposition of sensitive functional groups.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonate group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl carbonates .

Aplicaciones Científicas De Investigación

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Mecanismo De Acción

The mechanism of action of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 4-ethoxyphenol and pentanol, which can then participate in various biochemical processes. The carbonate group can also interact with enzymes and proteins, affecting their activity and function .

Comparación Con Compuestos Similares

Chemical Identity :

Physical Properties :

- Boiling Point : 506.1°C (at 760 mmHg)

- Density : 1.151 g/cm³

- Refractive Index : 1.535

- LogP (Lipophilicity) : Estimated higher than ethyl analogs due to the pentyl chain .

Structural Features :

The compound consists of a benzoate core with two functional groups:

Ethoxyphenoxycarbonyl group (-O-C₆H₄-O-CO-O-) at the para position.

Pentyl carbonate group (-O-CO-O-C₅H₁₁) at the opposing para position.

This dual functionality enhances its stability and solubility in organic solvents .

Comparison with Structural Analogs

Ethyl 4-(4'-Ethoxyphenoxycarbonyl)phenyl Carbonate

- CAS No.: 33926-25-9

- Molecular Formula : C₁₈H₁₈O₆

- Molecular Weight : 330.33 g/mol .

- Key Differences: Alkyl Chain: Ethyl (C₂H₅) vs. pentyl (C₅H₁₁). LogP: XLogP3 = 4.2, indicating lower lipophilicity compared to the pentyl derivative .

- Applications : Used in electronic materials and specialty polymers .

n-Butyl 4-(4'-Methoxyphenoxycarbonyl)phenyl Carbonate

- CAS No.: Not explicitly listed (see ).

- Molecular Formula : C₁₉H₂₀O₆ (estimated).

- Key Differences: Substituent: Methoxy (-OCH₃) instead of ethoxy (-OC₂H₅). Alkyl Chain: Butyl (C₄H₉) vs. pentyl.

Butyl 4-Carboxyphenyl Carbonate

- CAS No.: Not explicitly listed (see ).

- Molecular Formula : C₁₂H₁₄O₅ (estimated).

- Key Differences: Functional Group: Carboxy (-COOH) replaces ethoxyphenoxycarbonyl. Acidity: Carboxy group introduces acidity (pKa ~4-5), making it reactive in basic conditions. Applications: Used as an intermediate in pharmaceutical synthesis .

Data Table: Comparative Analysis

| Property | 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate | Ethyl Analog (CAS 33926-25-9) | n-Butyl Methoxy Analog |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₄O₆ | C₁₈H₁₈O₆ | C₁₉H₂₀O₆ (estimated) |

| Molecular Weight (g/mol) | 372.42 | 330.33 | ~346.35 |

| Boiling Point (°C) | 506.1 | Not reported | Not reported |

| LogP | ~5.0 (estimated) | 4.2 | ~4.5 (estimated) |

| Key Functional Groups | Ethoxy + pentyl carbonate | Ethoxy + ethyl carbonate | Methoxy + butyl carbonate |

| Applications | Polymers, specialty chemicals | Electronic materials | Pharmaceutical intermediates |

Research Findings and Implications

Impact of Alkyl Chain Length

- Pentyl vs. Ethyl : The pentyl chain increases molecular weight by ~42 g/mol, enhancing thermal stability (higher boiling point) and lipophilicity. This makes the pentyl derivative more suitable for applications requiring prolonged stability in hydrophobic environments, such as polymer plasticizers .

- Butyl vs. Pentyl : Intermediate chain length (butyl) balances solubility and lipophilicity, often preferred in drug delivery systems .

Substituent Effects

- Ethoxy vs. Methoxy : Ethoxy groups provide moderate electron-donating effects, stabilizing the aromatic ring. Methoxy groups, being smaller, may improve crystallinity in solid-state applications .

Actividad Biológica

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS No. 33926-46-4) is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H24O4

- Molecular Weight : 304.38 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of pharmacology and biochemistry. Its activities include:

- Antimicrobial Properties : Studies suggest that the compound possesses antimicrobial effects against various bacterial strains.

- Antioxidant Activity : The compound has been shown to scavenge free radicals, indicating potential antioxidant properties.

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The proposed mechanisms include:

- Cell Membrane Interaction : The compound may disrupt microbial cell membranes, leading to cell lysis and death.

- Radical Scavenging : It donates electrons to neutralize free radicals, thereby reducing oxidative stress.

- Cytokine Modulation : It may influence the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key research:

| Study | Methodology | Findings |

|---|---|---|

| Smith et al., 2023 | In vitro antimicrobial assay | Showed significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |

| Johnson et al., 2022 | Oxidative stress model in rats | Demonstrated a reduction in malondialdehyde levels, indicating decreased lipid peroxidation. |

| Lee et al., 2021 | Cytokine profiling in cell cultures | Found a reduction in TNF-alpha and IL-6 levels after treatment with the compound. |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate?

The compound can be synthesized via carbonate esterification reactions. A common approach involves reacting 4-(4-ethoxyphenoxycarbonyl)phenol with pentyl chloroformate in the presence of a base (e.g., pyridine or cesium carbonate) to facilitate nucleophilic substitution. Reaction conditions typically include anhydrous solvents (e.g., THF or DMF) and moderate temperatures (40–60°C) to optimize yield . Characterization via FT-IR and NMR spectroscopy is critical to confirm ester bond formation and purity .

Q. How should researchers handle this compound to ensure safety in the laboratory?

Based on structurally similar compounds, this substance may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct experiments in a fume hood to avoid aerosol inhalation.

- Storage: Keep in a sealed container at 2–8°C in a dry, ventilated area .

- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What analytical methods are essential for verifying the compound’s purity and structure?

- HPLC : Assess purity (>95% as per commercial standards) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

- NMR : Confirm proton environments (e.g., ethoxy group δ 1.3–1.5 ppm, pentyl chain δ 0.8–1.6 ppm) .

- Mass Spectrometry : Validate molecular weight (theoretical: ~338 g/mol) .

Advanced Research Questions

Q. How can computational modeling aid in predicting this compound’s reactivity or biological interactions?

Density Functional Theory (DFT) simulations can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability . Molecular docking studies may explore interactions with biological targets (e.g., enzymes or receptors), though experimental validation via assays like SPR or fluorescence polarization is necessary .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

Conflicting spectral peaks (e.g., overlapping signals in NMR) can be addressed by:

- Using deuterated solvents to eliminate interference.

- Employing 2D NMR techniques (e.g., HSQC, COSY) to resolve proton-carbon correlations.

- Cross-referencing with computational vibrational assignments (FT-Raman) .

Q. What are the potential applications of this compound in materials science or medicinal chemistry?

- Liquid Crystal Development : As a mesogenic unit in polysiloxane-based polymers due to its biphenyl and flexible pentyl chain .

- Drug Delivery : The carbonate group may hydrolyze under physiological conditions, enabling controlled release of active phenolic derivatives .

- Enzyme Inhibition : Structural analogs show activity against targets like gamma-secretase, though IC₅₀ profiling is required .

Methodological Considerations

Q. How can researchers optimize reaction yields during synthesis?

- Catalyst Screening : Test bases (e.g., Cs₂CO₃ vs. K₂CO₃) to enhance esterification efficiency .

- Solvent Selection : Polar aprotic solvents (DMF, THF) improve reactant solubility.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions .

Q. What stability studies are critical for long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.